2-(cyclobutylamino)acetic acid hydrochloride
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Overview
Description
2-(cyclobutylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is also known by its IUPAC name, cyclobutylglycine hydrochloride. This compound is typically found in a powdered form and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutylamino)acetic acid hydrochloride involves the reaction of cyclobutylamine with chloroacetic acid. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclobutylamine+Chloroacetic acid→2-(cyclobutylamino)acetic acid hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored and controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(cyclobutylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-(cyclobutylamino)acetic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-(cyclobutylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A precursor in the synthesis of 2-(cyclobutylamino)acetic acid hydrochloride.
Chloroacetic acid: Another precursor used in the synthesis.
Cyclobutylglycine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a cyclobutyl group and an amino acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
2613381-98-7 |
---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.6 |
Purity |
95 |
Origin of Product |
United States |
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